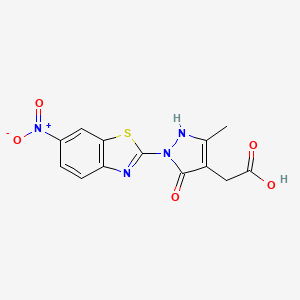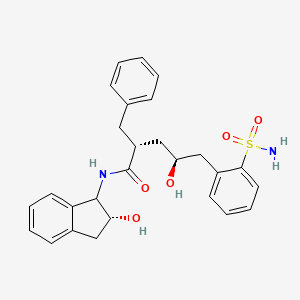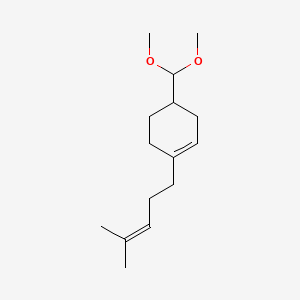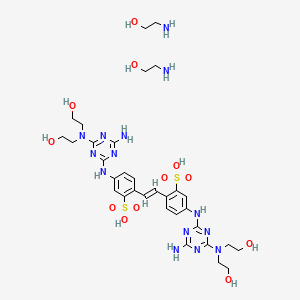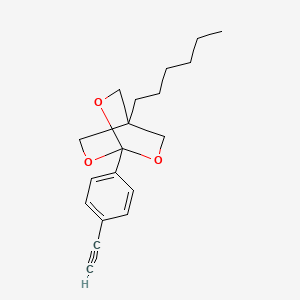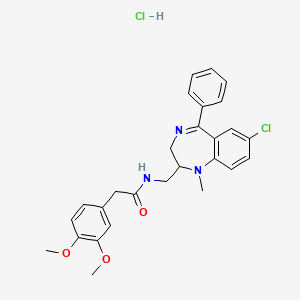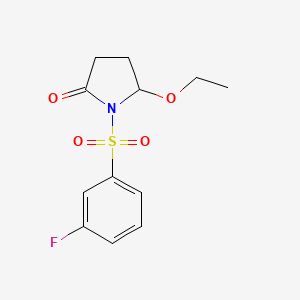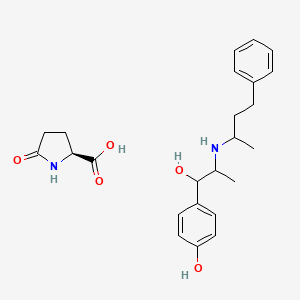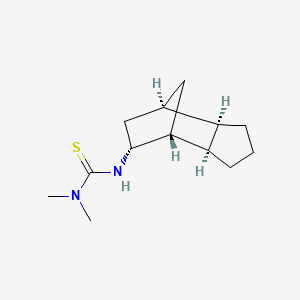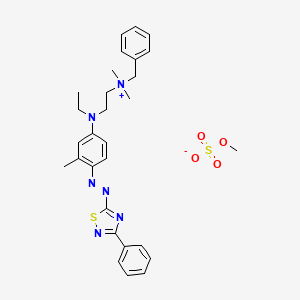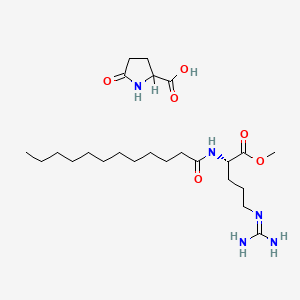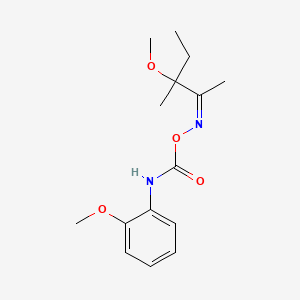
3-Methoxy-3-methyl-2-pentanone O-(((2-methoxyphenyl)amino)carbonyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-3-methyl-2-pentanone O-(((2-methoxyphenyl)amino)carbonyl)oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group RR’C=N-OH, where R and R’ can be various organic side chains. This specific compound is notable for its unique structure, which includes both methoxy and amino groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-Methoxy-3-methyl-2-pentanone O-(((2-methoxyphenyl)amino)carbonyl)oxime typically involves the condensation of an aldehyde or ketone with hydroxylamine. The general reaction can be represented as follows:
R-C(=O)-R’+NH2OH→R-C(=NOH)-R’+H2O
For this specific compound, the starting materials would include 3-Methoxy-3-methyl-2-pentanone and hydroxylamine, with the reaction being carried out under acidic or basic conditions to facilitate the formation of the oxime.
Chemical Reactions Analysis
3-Methoxy-3-methyl-2-pentanone O-(((2-methoxyphenyl)amino)carbonyl)oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: Reduction of the oxime can yield amines.
Substitution: The methoxy and amino groups can participate in nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Medicine: Its potential pharmacological properties are being explored for therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-3-methyl-2-pentanone O-(((2-methoxyphenyl)amino)carbonyl)oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the methoxy and amino groups can participate in hydrogen bonding and other interactions with biological macromolecules, affecting their function.
Comparison with Similar Compounds
Similar compounds to 3-Methoxy-3-methyl-2-pentanone O-(((2-methoxyphenyl)amino)carbonyl)oxime include other oximes such as:
Acetoxime: A simpler oxime with a methyl group.
Benzaldoxime: An oxime derived from benzaldehyde.
Cyclohexanone oxime: An oxime with a cyclohexane ring. Compared to these compounds, this compound is unique due to its additional methoxy and amino groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
192658-22-3 |
|---|---|
Molecular Formula |
C15H22N2O4 |
Molecular Weight |
294.35 g/mol |
IUPAC Name |
[(Z)-(3-methoxy-3-methylpentan-2-ylidene)amino] N-(2-methoxyphenyl)carbamate |
InChI |
InChI=1S/C15H22N2O4/c1-6-15(3,20-5)11(2)17-21-14(18)16-12-9-7-8-10-13(12)19-4/h7-10H,6H2,1-5H3,(H,16,18)/b17-11- |
InChI Key |
GVKRRGSRDKXMFR-BOPFTXTBSA-N |
Isomeric SMILES |
CCC(C)(/C(=N\OC(=O)NC1=CC=CC=C1OC)/C)OC |
Canonical SMILES |
CCC(C)(C(=NOC(=O)NC1=CC=CC=C1OC)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


